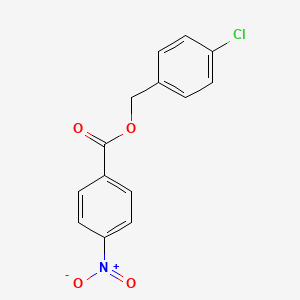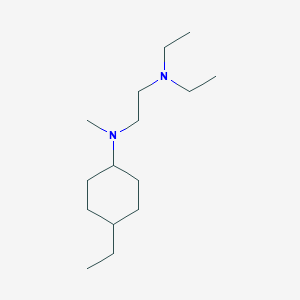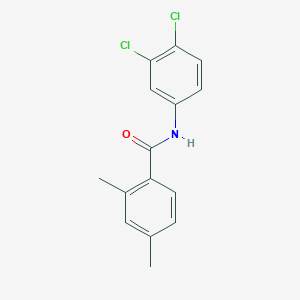![molecular formula C18H23N3OS B5797164 N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)
N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide, also known as 'DEET', is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by military personnel in insect-infested areas. Since then, DEET has become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and wipes.
作用機序
The exact mechanism of action of DEET as an insect repellent is not fully understood. It is believed that DEET interferes with the insect's ability to detect humans and other animals by masking the chemicals that attract insects. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have neurotoxic effects in some animals, although these effects have not been observed in humans.
実験室実験の利点と制限
DEET is a widely used insect repellent and is readily available for use in laboratory experiments. Its effectiveness against a wide range of insects makes it a useful tool for studying insect behavior and ecology. However, DEET can be expensive, and its use in laboratory experiments may not accurately reflect its use in natural settings.
将来の方向性
There are many potential future directions for research on DEET. Some possible areas of study include:
1. Developing more effective insect repellents that are less toxic to humans and other animals.
2. Studying the ecological effects of DEET on insect populations and other organisms in the environment.
3. Developing new applications for DEET, such as drug delivery systems or corrosion inhibitors.
4. Studying the neurotoxic effects of DEET in humans and other animals.
5. Developing new methods for synthesizing DEET that are more efficient and environmentally friendly.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect repellent properties. Its effectiveness against a wide range of insects makes it a useful tool for studying insect behavior and ecology. However, more research is needed to fully understand its mechanism of action and potential effects on human health and the environment.
合成法
DEET can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. This intermediate is then reacted with diethylamine and 2-pyridinethiol to produce DEET.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It is known to be effective against a wide range of insects and is commonly used to prevent mosquito-borne diseases such as malaria, dengue fever, and Zika virus. DEET is also used to prevent tick-borne diseases such as Lyme disease. In addition to its insect repellent properties, DEET has been studied for its potential use in drug delivery systems and as a corrosion inhibitor.
特性
IUPAC Name |
N-[4-(diethylamino)-3-methylphenyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-4-21(5-2)16-10-9-15(12-14(16)3)20-17(22)13-23-18-8-6-7-11-19-18/h6-12H,4-5,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQXGWWCDKZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-3-methylphenyl]-2-(pyridin-2-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)

![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)

![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)
![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)